3-Isobutyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 5-isobutyl-1H-pyrazole-3-carboxylic acid . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “3-Isobutyl-1H-pyrazole-5-carboxylic acid” is 1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) . The InChI key is OCAWPZXEVMMJMI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a solid substance .
Scientific Research Applications
Functionalization Reactions
1H-pyrazole-3-carboxylic acid, a related compound, has been studied for its potential in various functionalization reactions. These studies reveal the compound's versatility in forming different products through reactions with other chemical agents. For example, it has been converted into corresponding carboxamides and carboxylates with good yields, demonstrating its utility in synthesizing a range of chemical structures (Yıldırım, Kandemirli, & Demir, 2005), (Yıldırım & Kandemirli, 2006).
Synthesis of Novel Compounds
Studies have explored the synthesis of new chemical structures using derivatives of 1H-pyrazole-3-carboxylic acid. These include the creation of novel azides and triazoles, highlighting the potential of these compounds in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Coordination Complexes
Research on pyrazole-dicarboxylate acid derivatives has led to the synthesis and characterization of coordination complexes with metals like Cu, Co, and Zn. These complexes have interesting structural properties and potential applications in fields like catalysis (Radi et al., 2015).
Antibacterial Activities
Some derivatives of 1H-pyrazole-3-carboxylic acid have been evaluated for their antibacterial activities, showing promising inhibitor effects on various microorganisms. This opens possibilities for the development of new antibacterial agents (Akbas, Berber, Şener, & Hasanov, 2005).
Optical Nonlinearity
N-substituted derivatives of 1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating potential applications in optical limiting technologies (Chandrakantha et al., 2013).
properties
IUPAC Name |
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWPZXEVMMJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
92933-49-8 | |
Record name | 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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